Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide
Brand Name: Vulcanchem
CAS No.: 303988-36-5
VCID: VC6332572
InChI: InChI=1S/C13H11F3N2S2/c1-8-3-5-9(6-4-8)20-11-7-10(13(14,15)16)17-12(18-11)19-2/h3-7H,1-2H3
SMILES: CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC
Molecular Formula: C13H11F3N2S2
Molecular Weight: 316.36

Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide

CAS No.: 303988-36-5

Cat. No.: VC6332572

Molecular Formula: C13H11F3N2S2

Molecular Weight: 316.36

* For research use only. Not for human or veterinary use.

Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide - 303988-36-5

Specification

CAS No. 303988-36-5
Molecular Formula C13H11F3N2S2
Molecular Weight 316.36
IUPAC Name 4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C13H11F3N2S2/c1-8-3-5-9(6-4-8)20-11-7-10(13(14,15)16)17-12(18-11)19-2/h3-7H,1-2H3
Standard InChI Key LIHCNDGNGXIUKF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position bears a methylsulfanyl group (-SMe), while the 4- and 6-positions are occupied by a 4-methylphenylsulfanyl group (-S-C₆H₄-Me) and a trifluoromethyl group (-CF₃), respectively. The IUPAC name, 4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₁F₃N₂S₂
Molecular Weight316.36 g/mol
CAS Registry Number303988-36-5
SMILESCC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC
InChIKeyLIHCNDGNGXIUKF-UHFFFAOYSA-N

The trifluoromethyl group contributes to the compound’s lipophilicity and metabolic stability, while the sulfanyl groups may influence redox reactivity . Solubility data remain unreported, necessitating experimental characterization.

Synthetic Pathways

General Synthesis Strategy

Synthesis typically involves constructing the pyrimidine core followed by sequential functionalization. A common approach begins with 2,4-dichloropyrimidine derivatives, which undergo nucleophilic substitutions to introduce the sulfanyl and trifluoromethyl groups .

Stepwise Functionalization

  • Core Formation: 2,4-Dichloropyrimidine serves as the starting material.

  • Trifluoromethyl Introduction: The 6-position is substituted via halogen exchange using trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) .

  • Sulfanyl Group Installation:

    • The 4-position reacts with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF).

    • The 2-position undergoes substitution with methanethiol or methyl disulfide .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
TrifluoromethylationCF₃Cu, DMF, 80°C, 12 h72%
4-Sulfanyl Addition4-MeC₆H₄SH, K₂CO₃, DMF, 60°C, 6 h85%
2-Sulfanyl AdditionMeSNa, EtOH, reflux, 4 h78%

Chemoselectivity Challenges

Competing reactions at the 2- and 4-positions require careful control. Studies on analogous pyrimidines demonstrate that electron-withdrawing groups (e.g., -CF₃) deactivate the ring toward electrophilic substitution, favoring nucleophilic aromatic substitution at specific positions . For example, the 4-position’s reactivity is enhanced by the -CF₃ group’s meta-directing effect, enabling selective sulfanyl group installation.

Chemical Reactivity and Modifications

Sulfanyl Group Transformations

The methylsulfanyl and aryl sulfanyl groups undergo characteristic reactions:

  • Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) converts -SMe to sulfoxide (-SO₃Me) or sulfone (-SO₂Me).

  • Nucleophilic Displacement: The 2-methylsulfanyl group can be replaced by amines or alkoxides under basic conditions, offering routes to derivatives .

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under mild conditions but participates in radical reactions or SN2 displacements at elevated temperatures. For instance, in the presence of CuI and DMF, it may undergo defluorination .

CompoundTargetIC₅₀ (nM)Selectivity (COX-2/COX-1)
Analog A COX-25.2>1,000
Analog B Enzyme X12.8N/A

Material Science Applications

The compound’s sulfur-rich structure suggests utility in coordination chemistry. Pyrimidine-thioethers often serve as ligands for transition metals, forming complexes with applications in catalysis or materials synthesis .

Future Research Directions

Synthetic Optimization

  • Catalytic Methods: Developing Pd- or Cu-catalyzed couplings to streamline sulfanyl group introduction.

  • Solvent Effects: Systematic studies comparing polar aprotic (DMF, DMSO) vs. ether solvents (THF) on reaction efficiency .

Biological Profiling

  • COX-2 Inhibition Assays: Testing the compound in vitro using human recombinant COX-2/COX-1 enzymes .

  • Pharmacokinetic Studies: Evaluating metabolic stability and blood-brain barrier penetration, leveraging the -CF₃ group’s known effects on lipophilicity .

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